[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol
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Overview
Description
[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol can be achieved through several methods. One common approach involves the reduction of the corresponding benzopyranone using a suitable reducing agent. For instance, the reduction of 3,4-dihydro-2H-1-benzopyran-3-one with sodium borohydride in methanol can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The use of catalytic hydrogenation over palladium or platinum catalysts is also a viable method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding benzopyranone.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzopyran derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. It may also interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazines: These compounds share a similar core structure but have different functional groups attached.
2H-pyrans: These compounds are structurally related but differ in their chemical properties and biological activities.
Uniqueness
[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
[(3S)-3,4-dihydro-1H-isochromen-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10-11H,5-7H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNRRGSWSVZQKB-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OCC2=CC=CC=C21)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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